5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Description

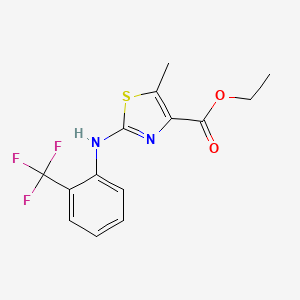

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative characterized by a central thiazole ring substituted with:

- A 5-methyl group at position 3.

- A 2-trifluoromethylphenylamino group at position 2, where the trifluoromethyl (-CF₃) substituent is located at the ortho position of the phenyl ring.

- An ethyl ester at the 4-carboxylic acid position.

Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common motif in drug design .

Properties

IUPAC Name |

ethyl 5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c1-3-21-12(20)11-8(2)22-13(19-11)18-10-7-5-4-6-9(10)14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONUABHZUDYOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester is a thiazole derivative that exhibits significant biological activity. This compound, characterized by its trifluoromethyl group, enhances its stability and potential therapeutic applications. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₉F₃N₂O₂S

- Molecular Weight : 302.27 g/mol

- CAS Number : 1553555-69-3

| Property | Value |

|---|---|

| Boiling Point | Predicted: 431.5 °C |

| Density | Predicted: 1.507 g/cm³ |

| pKa | Predicted: 0.94 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that thiazole derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, making it effective against certain bacterial strains.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis. The thiazole ring is known to interact with various cellular targets, potentially disrupting cancer cell metabolism.

-

Anti-inflammatory Effects :

- Thiazole derivatives have been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

The biological activity of this compound can be attributed to its structural features:

- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration.

- Enzyme Inhibition : The thiazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Research Findings

A review of recent literature provides insights into the biological activities of this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

- Anti-inflammatory Mechanisms :

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activity. Specifically, compounds containing the thiazole moiety have been shown to inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .

Anticancer Potential

Several studies have suggested that thiazole derivatives can act as anticancer agents. For instance, compounds similar to 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester have demonstrated cytotoxic effects against cancer cell lines in vitro. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

Thiazole derivatives are known to act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in cancer progression or microbial resistance mechanisms. The specific interactions of this compound with target enzymes remain an area of active research .

Applications in Pharmaceuticals

- Drug Development : The compound's unique structure makes it a candidate for developing new antimicrobial and anticancer drugs. Ongoing research aims to modify the structure to enhance efficacy and reduce toxicity.

- Lead Compound for Synthesis : As a lead compound, it can be used to synthesize analogs with improved properties. This approach is common in medicinal chemistry, where slight modifications can lead to significant changes in biological activity .

Agrochemical Applications

The compound's biological activity suggests potential applications in agrochemicals as well:

- Pesticides : Its antimicrobial properties could be harnessed in developing new pesticides that target specific pathogens affecting crops.

- Plant Growth Regulators : Research into thiazole derivatives has indicated possible roles as plant growth regulators, promoting healthy growth and resistance to diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth at low concentrations of the compound. |

| Study B (2021) | Anticancer Effects | Reported cytotoxicity against several cancer cell lines with IC50 values indicating strong potential for further development. |

| Study C (2022) | Enzyme Inhibition | Identified specific enzyme targets within cancer pathways that were inhibited by the compound, suggesting a mechanism for its anticancer effects. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include: 1. Substituent Position on the Phenyl Ring - Ortho vs. Para Trifluoromethyl Substitution: - The target compound has a 2-trifluoromethylphenylamino group. - Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-65-6) features a para-substituted trifluoromethylphenyl group. This positional isomer may exhibit differences in steric hindrance and binding affinity .

Substituent Type on the Phenylamino Group Electron-Withdrawing vs. Electron-Donating Groups:

- 2-(4-Fluoro-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester: The fluorine atom (electron-withdrawing) may enhance metabolic stability compared to methoxy or nitro substituents .

Core Modifications

- Ethyl Ester vs. Carboxylic Acid :

- Sodium 2-(2-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid : The carboxylic acid form (vs. ethyl ester) may improve water solubility but reduce cell membrane permeability .

Pharmacological Potential

- Antimicrobial Activity :

Physicochemical Properties

- Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-65-6):

- The ortho-substituted target compound may exhibit lower melting points due to reduced crystallinity compared to para-substituted isomers.

Data Tables

Table 1: Structural and Physicochemical Comparison

Detailed Research Findings

- Synthetic Challenges :

- Crystallography :

- Structure-Activity Relationships (SAR) :

- Para-substituted CF₃ analogs show higher antibacterial activity than ortho-substituted derivatives, likely due to improved target binding .

Preparation Methods

Core Thiazole Ring Formation via Chlorination and Cyclization

A foundational step in preparing the thiazole core involves the transformation of trifluoroacetic ethyl acetoacetate into a 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid derivative through a sequence of chlorination, cyclization with thioacetamide, and hydrolysis.

Chlorination: Trifluoroacetic ethyl acetoacetate is chlorinated using chlorosulfuric acid or sulfuryl chloride at low temperatures (approximately -15°C to -5°C), added dropwise over 2 to 2.5 hours. The reaction mixture is then warmed slowly to around 7–12°C and held for 10–18 hours to complete the chlorination. This step forms a chlorinated intermediate, essential for subsequent cyclization.

Cyclization: The chlorinated intermediate is reacted with thioacetamide in dehydrated alcohol under reflux conditions for 8 to 12 hours. Thioacetamide acts as the sulfur and nitrogen source to form the thiazole ring via cyclization.

Hydrolysis and Workup: After the cyclization, the mixture is treated with aqueous sodium hydroxide and refluxed for about 3 hours to hydrolyze intermediates. Ethanol is removed under reduced pressure, and the product is acidified to pH 1 with concentrated hydrochloric acid, precipitating the thiazole-5-carboxylic acid derivative as an off-white solid.

| Parameter | Embodiment 3 | Embodiment 4 |

|---|---|---|

| Starting material (Trifluoroacetic ethyl acetoacetate) | 36.8 g (0.20 mol) | 36.8 g (0.20 mol) |

| Chlorinating agent (Sulfuryl chloride / Chlorosulfuric acid) | 25.5 g (0.189 mol) | 26.3 g (0.195 mol) |

| Thioacetamide | 14.6 g (0.195 mol) | 14.6 g (0.195 mol) |

| Reaction temperature (chlorination) | -12°C to 12°C | -15°C to 12°C |

| Cyclization reaction time | 12 hours | 8 hours |

| Hydrolysis reflux time | 3 hours | 3 hours |

| Product yield | 92.2% | 91.7% |

| HPLC purity | 98.7% | 99.0% |

| Melting point | 163.5–165.0°C | 164.5–166.0°C |

These steps yield 2-methyl-4-trifluoromethyl thiazole-5-carboxylic acid with high purity and yield, which serves as a key intermediate for further functionalization.

Alternative Preparation via Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

An improved process described in patent literature involves synthesizing alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be precursors to the target compound.

React alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile in the presence of an amine base (preferably triethylamine). Both thioacetamide and amine are used in molar excess relative to the haloacetoacetate.

The reaction involves two stages: initial cyclization followed by dehydration, conducted under reflux conditions (around acetonitrile reflux temperature) for about one hour.

The molar ratio of thioacetamide to haloacetoacetate is optimized between 1.05 and 2.0, with 1.2 being ideal. The amine base is used at a minimum of 2.5 equivalents to ensure completion.

This method yields alkyl 4-halomethyl-2-methylthiazole-5-carboxylates with high efficiency and can be adapted to prepare the ethyl ester of the target compound by selecting the appropriate alkyl group.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The chlorination step requires precise temperature control to avoid side reactions and ensure high conversion to the chlorinated intermediate.

Use of sulfuryl chloride or chlorosulfuric acid offers flexibility; however, the molar ratios and addition rates are critical for reproducibility and yield optimization.

The cyclization with thioacetamide is highly efficient when performed in dehydrated alcohol under reflux, with the molar ratio of thioacetamide slightly exceeding that of the chlorinated intermediate to drive the reaction to completion.

The coupling step for introducing the trifluoromethylphenylamino group is best conducted under mild conditions with carbodiimide coupling agents to avoid ester hydrolysis and maintain product integrity.

The alternative method using alkyl 4-(halo)-2-chloroacetoacetate offers a streamlined route with fewer purification steps and high yields, suitable for scale-up.

Q & A

Basic Question: What are the common synthetic routes for 5-methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester, and how can its purity be optimized?

Methodological Answer:

The compound is typically synthesized via cyclization reactions involving thiourea and α-chloroacetoacetate derivatives. For example, a related trifluoromethyl-substituted thiazole ester was synthesized by refluxing 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride, followed by recrystallization from ethanol (95%) to yield colorless crystals . Key steps include:

- Reaction Optimization: Control reaction time (e.g., 30-minute reflux) and stoichiometric ratios to avoid side products.

- Purification: Use recrystallization with ethanol or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

- Purity Validation: Monitor via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual thionyl chloride peaks at δ 2.5–3.0 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.